N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenyloxane-4-carboxamide
Description
N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)-4-phenyloxane-4-carboxamide is a carboxamide derivative featuring a phenyloxane core substituted with a phenyl group at the 4-position. The oxane (tetrahydropyran) ring is fused to a carboxamide moiety, which connects to a para-substituted phenyl group. The para-substituent comprises a methylene bridge linked to a 2-methoxyethylcarbamoyl group.
The compound’s key structural features include:
- Phenyloxane core: A six-membered oxygen-containing ring with a phenyl group, contributing to conformational rigidity.
- Carboxamide linkage: Facilitates hydrogen bonding and interactions with biological targets.
- 2-Methoxyethylcarbamoyl substituent: Enhances solubility via the methoxy group while retaining moderate lipophilicity.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-28-16-13-24-21(26)17-18-7-9-20(10-8-18)25-22(27)23(11-14-29-15-12-23)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCXQOPMNMIVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenyloxane-4-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenyl oxane backbone with a carbamoyl functional group attached to a methoxyethyl substituent, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxane Ring : Utilizing phenolic compounds and appropriate alkylating agents.
- Carbamoylation : Introducing the carbamoyl group through reaction with isocyanates or carbamates.
- Final Coupling : Attaching the methoxyethyl group via nucleophilic substitution.
Anticancer Activity
This compound has been evaluated for its anticancer properties across various cancer cell lines. The following table summarizes the findings on its antiproliferative effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.6 | Induces apoptosis via mitochondrial pathway |
| HT-29 (Colon Cancer) | 3.8 | Inhibition of cell cycle progression in G2/M phase |
| A549 (Lung Cancer) | 7.2 | Disruption of microtubule dynamics |
IC50 values represent the concentration required to inhibit cell growth by 50% .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers mitochondrial pathways leading to cytochrome c release and activation of caspases.
- Cell Cycle Arrest : It effectively halts cell cycle progression, particularly at the G2/M checkpoint, preventing mitotic entry.
- Microtubule Disruption : Similar to known chemotherapeutics, it interferes with microtubule dynamics, which is critical for cell division.
Case Studies
Several studies have highlighted the efficacy of this compound in vivo:
-
Study on Tumor Growth Inhibition : In a xenograft model using MCF-7 cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective anticancer agent.
- Tumor Volume Reduction : 65% reduction after 28 days of treatment.
- Toxicity Assessment : Toxicological evaluations indicated that the compound exhibits low toxicity profiles in normal human cell lines, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Structural Analogues in Carboxamide Derivatives
Quinazoline-Based Carboxamides ()
Compounds such as N-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (4d) and N-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (4e) share the carboxamide backbone but differ in their heterocyclic cores (quinazoline vs. oxane). Key distinctions include:
Key Findings :
- Quinazoline derivatives exhibit higher melting points (>300°C for 4e), likely due to stronger intermolecular interactions (e.g., π-stacking in nitro-substituted 4e) .
- The target compound’s oxane core may confer improved metabolic stability compared to quinazoline’s conjugated system, which is prone to oxidation.
Morpholine-Based Carboxamides ()
N-Phenylmorpholine-4-carboxamide replaces the oxane core with a morpholine ring. Differences include:
| Property | Target Compound | N-Phenylmorpholine-4-carboxamide |
|---|---|---|
| Core Structure | Oxane (tetrahydropyran) | Morpholine (six-membered O/N ring) |
| Hydrogen Bonding | Ether oxygen + carboxamide | Secondary amine + carboxamide |
| Solubility | Moderate (methoxyethyl group) | Higher (morpholine’s polarity) |
Key Findings :
Functional Group Comparisons
Carbamoyl Substituents
The 2-methoxyethylcarbamoyl group in the target compound contrasts with substituents in analogues like N-(4-[(ethylamino)carbonyl]phenyl)-2-hydroxybenzamide () and dimethylcarbamate derivatives ():
| Compound | Substituent | Biological Implications |
|---|---|---|
| Target Compound | 2-Methoxyethylcarbamoyl | Balanced lipophilicity/solubility |
| N-(4-[(Ethylamino)carbonyl]phenyl)-2-hydroxybenzamide | Ethylamino + hydroxyl | Enhanced H-bonding (hydroxyl group) |
| [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate | Trifluoromethyl + dimethylcarbamate | Increased metabolic stability |
Key Findings :
- The trifluoromethyl group in ’s compound improves metabolic resistance but may reduce solubility .
- The target compound’s methoxyethyl group balances solubility and membrane permeability, making it favorable for oral bioavailability.
Computational Insights ()
For example:
- Quinazoline carboxamides () show high affinity for kinase targets due to planar aromatic systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
